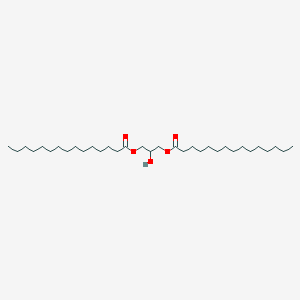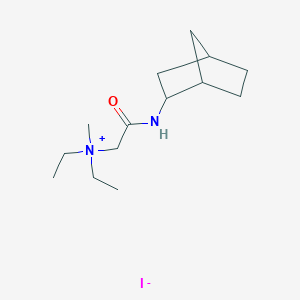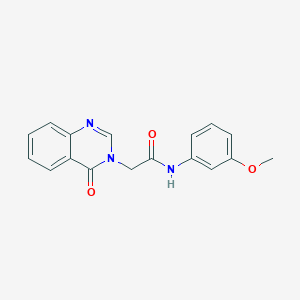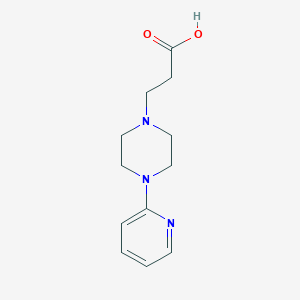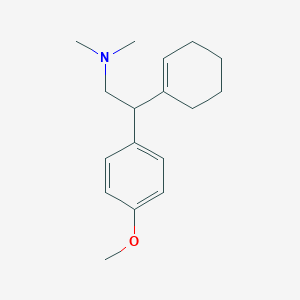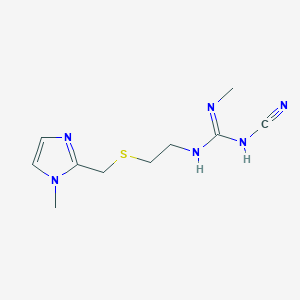![molecular formula C10H9N B025428 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine CAS No. 108744-34-9](/img/structure/B25428.png)
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine is a cyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as CP-47,497 and is a synthetic cannabinoid that binds to the CB1 receptor in the brain.
Mécanisme D'action
CP-47,497 binds to the CB1 receptor in the brain and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and relaxation.
Effets Biochimiques Et Physiologiques
CP-47,497 has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase appetite, decrease pain, and reduce inflammation. It has also been shown to have a neuroprotective effect, which may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-47,497 in lab experiments is its potency and specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a controlled manner. However, one of the limitations of CP-47,497 is its synthetic nature, which may limit its applicability to natural systems.
Orientations Futures
There are several future directions for research on CP-47,497. One area of research is the development of new drugs that target the CB1 receptor for the treatment of pain, anxiety, and other neurological disorders. Another area of research is the study of the biochemical and physiological effects of CP-47,497 on the body, including its potential neuroprotective effects. Additionally, there is a need for further research on the safety and toxicity of CP-47,497, particularly in the context of long-term use.
Conclusion:
In conclusion, CP-47,497 is a synthetic cannabinoid that has gained significant attention in scientific research due to its unique structure and potential applications. It has been extensively studied in the development of new drugs for the treatment of pain, anxiety, and other neurological disorders. CP-47,497 has a range of biochemical and physiological effects on the body, including its potential neuroprotective effects. While there are limitations to its use in lab experiments, there are several future directions for research on CP-47,497 that may lead to new discoveries and applications in medicine and drug development.
Méthodes De Synthèse
CP-47,497 is synthesized through a multi-step process that involves the reaction of a cyclohexenone derivative with a cyclic amine. The final product is obtained through a series of purification steps that involve chromatography and recrystallization. The synthesis of CP-47,497 is a complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
CP-47,497 has been extensively studied in scientific research due to its potential applications in medicine and drug development. One of the main areas of research has been in the development of new drugs that target the CB1 receptor. CP-47,497 has been used as a lead compound in the development of new drugs that have potential therapeutic applications in the treatment of pain, anxiety, and other neurological disorders.
Propriétés
Numéro CAS |
108744-34-9 |
|---|---|
Nom du produit |
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine |
Formule moléculaire |
C10H9N |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
11-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-5-6-4-7-8(6)9(7)10(5)11-3-1/h1-3,6-9H,4H2 |
Clé InChI |
NJOBYTCMWNNKPV-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)N=CC=C4 |
SMILES canonique |
C1C2C3C1C4=C(C23)N=CC=C4 |
Synonymes |
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine,5,5a,6,6a-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



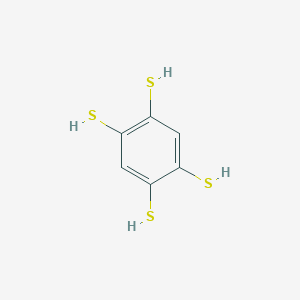
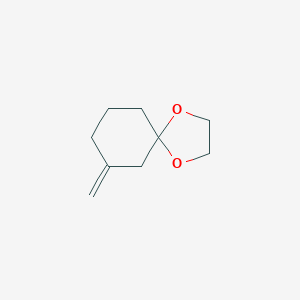
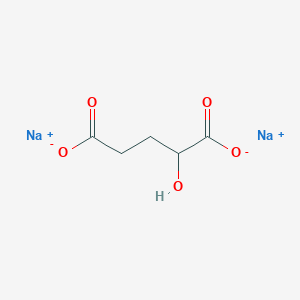
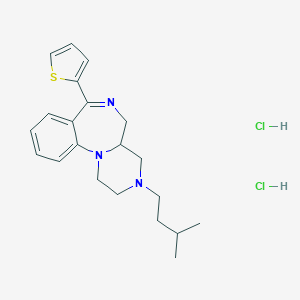

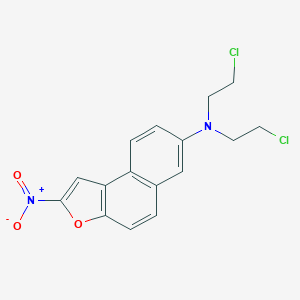
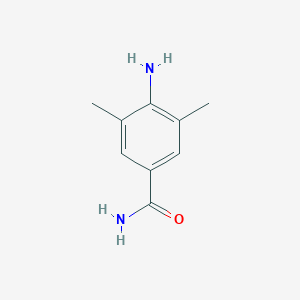
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
